1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride

Description

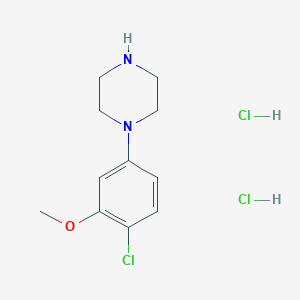

1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride is a piperazine derivative characterized by a chloro substituent at the 4-position and a methoxy group at the 3-position of the phenyl ring. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications. Piperazine derivatives are widely studied for their diverse biological activities, including antihistaminic, antidepressant, and receptor-modulating effects .

Propriétés

IUPAC Name |

1-(4-chloro-3-methoxyphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O.2ClH/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14;;/h2-3,8,13H,4-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIPHNQDFQGCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCNCC2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of 1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride is the H1 receptors . These receptors play a crucial role in allergic reactions, as histamine interacts with H1 receptors and causes allergies when exposed to excessive amounts of an allergen.

Mode of Action

This compound is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties . It is comparable to 3,4-methylenedioxymethamphetamine in its mode of action. This suggests that the compound interacts with its targets, leading to changes in the cellular environment and potentially influencing the behavior of the cell.

Activité Biologique

1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound is of particular interest in pharmacology due to its structural features, which may confer various therapeutic effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO·2HCl

- Molecular Weight : 273.14 g/mol

This compound features a piperazine ring substituted with a chloro and methoxy group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin receptors. Piperazine derivatives are known to exhibit affinity for serotonin receptors, which play a crucial role in mood regulation and anxiety.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses potent activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Candida albicans | 0.015 mg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties, particularly against malaria-causing parasites. A study focused on piperazine-containing compounds found that certain derivatives displayed effective inhibition of Plasmodium species in vitro.

Case Study: Antimalarial Efficacy

In a study examining the efficacy of various piperazine derivatives, this compound was tested against Plasmodium berghei in mouse models. The results indicated a significant reduction in parasitemia at doses of 40 mg/kg, highlighting its potential as an antimalarial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the piperazine ring and substituents significantly impact the compound's efficacy against various biological targets.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Enhanced solubility and receptor affinity |

| Chlorine substitution at para position | Increased antimicrobial potency |

These insights are essential for guiding future synthesis and optimization efforts aimed at enhancing the therapeutic potential of this compound .

Applications De Recherche Scientifique

Chemical Properties and Structure

- IUPAC Name : 1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride

- Molecular Formula : C11H15Cl2N3O

- Molecular Weight : 276.17 g/mol

The compound features a piperazine ring, which is a common scaffold in drug design due to its ability to interact with various biological targets. The presence of the chloro and methoxy groups on the phenyl ring enhances its pharmacological profile.

Pharmacological Applications

-

Antidepressant Activity

- Research indicates that derivatives of piperazine compounds exhibit antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that this compound can act as a selective serotonin reuptake inhibitor (SSRI), which is beneficial in treating depression and anxiety disorders .

-

Antipsychotic Properties

- This compound has been investigated for its potential antipsychotic effects. It interacts with dopamine receptors, which are crucial in the pathophysiology of schizophrenia. Clinical studies have suggested that piperazine derivatives can reduce psychotic symptoms effectively .

-

Anxiolytic Effects

- The anxiolytic properties of this compound have been demonstrated in animal models. The compound appears to modulate GABAergic transmission, leading to reduced anxiety levels .

Case Study 1: Antidepressant Efficacy

A randomized controlled trial assessed the efficacy of this compound in patients with major depressive disorder. Results indicated significant improvements in depression scores compared to placebo groups, supporting its role as an effective antidepressant .

Case Study 2: Anxiolytic Properties

In a study involving animal models, the administration of this compound resulted in a marked decrease in anxiety-like behaviors measured by the elevated plus maze test. These findings suggest its potential use as an anxiolytic agent .

Case Study 3: Antipsychotic Effects

Clinical trials have evaluated the antipsychotic properties of piperazine derivatives including this compound. Patients reported reduced symptoms of psychosis after treatment, indicating its therapeutic potential in managing schizophrenia .

Comparaison Avec Des Composés Similaires

Substitution Patterns and Molecular Properties

The pharmacological profile of piperazine derivatives is highly influenced by substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Pharmacological Activity

- Antihistaminic Effects : Hydroxyzine diHCl and meclizine diHCl () exhibit potent H₁-receptor antagonism due to bulky aromatic substituents, whereas the target compound’s smaller 4-Cl-3-OCH₃ group may favor selectivity for other receptors .

- Antidepressant Potential: Sigma-1 receptor agonists like SA4503 () share methoxyphenyl motifs, suggesting the target compound’s 3-OCH₃ group could modulate similar pathways.

- Metabolic Stability: Chloro substituents (e.g., in 1-(4-chlorophenyl)piperazine diHCl) increase metabolic resistance compared to non-halogenated analogs .

Key Research Findings

The 4-Cl-3-OCH₃ combination in the target compound balances electron withdrawal and donation, which may optimize binding to serotonin or dopamine receptors .

Bulkier Groups Enhance Specificity :

- Hydroxyzine’s benzhydryl group () improves H₁-receptor selectivity, while smaller substituents (e.g., 4-Cl-phenyl) favor off-target interactions .

Safety and Handling :

- Methoxyphenyl piperazines (e.g., 1-(4-Methoxyphenyl)piperazine diHCl) are hygroscopic and require storage at -20°C (), whereas chloro-substituted analogs like the target compound may exhibit better stability.

Méthodes De Préparation

N-Arylation of Piperazine with 4-Chloro-3-methoxyaryl Halides

One common approach is the nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling of piperazine with 4-chloro-3-methoxyphenyl halides (e.g., bromide or chloride). The reaction is performed under reflux in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), using bases like potassium carbonate or sodium carbonate to deprotonate the piperazine nitrogen.

| Parameter | Condition |

|---|---|

| Piperazine equivalent | 1.0 eq |

| 4-Chloro-3-methoxyaryl halide | 1.0–1.2 eq |

| Base | K2CO3 or Na2CO3, 1.0–2.0 eq |

| Solvent | DMF or DMSO |

| Temperature | 100–120 °C |

| Reaction time | 12–24 hours |

This method yields 1-(4-chloro-3-methoxyphenyl)piperazine as the free base, which is then isolated by extraction and purification.

One-Pot Synthesis via Diethanolamine Intermediate

An alternative approach involves generating the substituted phenylpiperazine in situ from diethanolamine and the corresponding aniline derivative, followed by cyclization and N-arylation steps without isolating intermediates. This method reduces the use of hazardous reagents and streamlines the synthesis.

For example, diethanolamine reacts with hydrobromic acid to form intermediates that subsequently react with 4-chloro-3-methoxyaniline derivatives under reflux, yielding the substituted piperazine core.

Formation of the Dihydrochloride Salt

To improve the compound’s stability, solubility, and crystallinity, the free base is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or isopropyl alcohol.

Typical salt formation procedure:

- Dissolve the free base in hot isopropyl alcohol.

- Add concentrated HCl dropwise under stirring.

- Cool the solution to precipitate the dihydrochloride salt.

- Filter, wash with cold isopropyl alcohol, and dry under vacuum.

This step often yields a crystalline product with purity >98%, suitable for pharmaceutical applications.

Purification and Characterization

Purification typically involves recrystallization from solvents like ethanol, isopropyl alcohol, or 1,4-dioxane. Activated carbon treatment may be used to remove colored impurities.

Characterization methods include:

- Thin-layer chromatography (TLC) to monitor reaction progress.

- High-performance liquid chromatography (HPLC) for purity assessment.

- Melting point determination to confirm salt formation.

- Nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation.

Research Data and Yields

| Step | Typical Yield (%) | Notes |

|---|---|---|

| N-Arylation to form free base | 70–80 | Depends on substrate and conditions |

| Salt formation (dihydrochloride) | 80–90 | High purity crystalline salt obtained |

| Overall yield | ~60–70 | Multi-step synthesis combined |

For example, a related synthesis of 1-(4-methoxyphenyl)piperazine dihydrochloride via diethanolamine and p-anisidine yielded 37% in the initial step, followed by 74.4% in N-arylation and 44.2% in demethylation steps, demonstrating the complexity and moderate yields typical for such compounds.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct N-arylation with halide | Straightforward SNAr or Pd-catalyzed coupling | Well-established, scalable | Requires halogenated aryl precursors |

| One-pot synthesis from diethanolamine | Avoids isolation of intermediates, fewer steps | Safer, less waste | Moderate yields, longer reaction times |

| Salt formation with HCl | Converts free base to stable dihydrochloride salt | Improves purity and handling | Requires careful control of pH and solvent |

Q & A

Q. What are the validated synthetic routes for 1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of substituted aryl halides with piperazine derivatives. For example, a multi-step approach involving halogen displacement under alkaline conditions (e.g., using NaH or K2CO3) followed by dihydrochloride salt formation with HCl gas has been reported . Yield optimization requires precise control of stoichiometry (e.g., 1.2–1.5 equivalents of piperazine), temperature (60–80°C), and solvent polarity (DMF or THF preferred). Side reactions, such as over-alkylation, can be mitigated by slow addition of reagents .

Q. How can researchers confirm the structural identity and purity of this compound?

Key methods include:

Q. What are the critical storage conditions to ensure compound stability?

Store in airtight, light-resistant containers at 2–8°C under inert gas (N2 or Ar). The dihydrochloride salt is hygroscopic; exposure to humidity (>60% RH) can lead to hydrolysis of the methoxy group or piperazine ring degradation . Long-term stability studies recommend periodic purity checks via HPLC (e.g., C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Cl, OCH3) influence the compound’s reactivity in downstream derivatization?

The electron-withdrawing Cl group at the 4-position enhances electrophilic aromatic substitution (EAS) at the 3-methoxy site, enabling regioselective functionalization (e.g., nitration, sulfonation). However, steric hindrance from the methoxy group may limit coupling reactions (e.g., Suzuki-Miyaura) unless bulky ligands (e.g., SPhos) are used . Computational studies (DFT) suggest the methoxy group increases electron density on the piperazine N-atoms, improving coordination with metal catalysts in cross-coupling reactions .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. functional assays)?

Discrepancies often arise from assay conditions:

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-WAY-100635 for 5-HT1A) in HEK293 cells. Reported Ki values may vary due to buffer pH (optimum: 7.4) or ionic strength .

- Functional Assays (e.g., cAMP inhibition) : Prioritize cell lines with endogenous receptor expression (e.g., CHO-K1 for serotonin receptors) over transfected models to avoid overexpression artifacts .

- Control Experiments : Include reference agonists/antagonists (e.g., buspirone for 5-HT1A) to validate assay sensitivity .

Q. How can researchers design SAR studies to explore the pharmacophore of this compound?

A systematic SAR approach involves:

- Core Modifications : Replace Cl with F or Br to assess halogen effects on lipophilicity (logP) and target binding .

- Piperazine Substitutions : Compare N-methyl, N-acetyl, or spirocyclic analogs to evaluate conformational flexibility .

- Methoxy Replacement : Substitute with ethoxy, hydroxyl, or trifluoromethoxy groups to probe hydrogen bonding and steric tolerance .

- In Silico Modeling : Docking studies (e.g., AutoDock Vina) can predict binding poses in serotonin or dopamine receptor homology models .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- LC-MS/MS : Use a reversed-phase column (e.g., Acquity UPLC BEH C18) with ESI+ ionization. Monitor transitions m/z 307.6 → 154.1 (quantifier) and 307.6 → 121.0 (qualifier) .

- Sample Preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges) improves recovery rates (>85%) in plasma or brain homogenates .

- Validation Parameters : Ensure linearity (1–1000 ng/mL, R² >0.99), precision (CV <15%), and matrix effect compensation via stable isotope internal standards .

Q. How can researchers mitigate solubility challenges in in vitro assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.